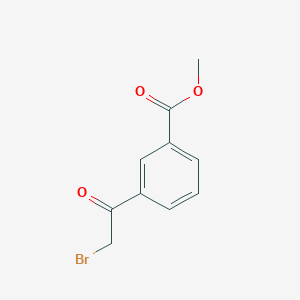

Methyl 3-(2-bromoacetyl)benzoate

Übersicht

Beschreibung

Methyl 3-(2-bromoacetyl)benzoate is an ester . It has a molecular weight of 257.08 g/mol . The IUPAC name for this compound is methyl 3-(bromoacetyl)benzoate .

Synthesis Analysis

Methyl 3-(2-bromoacetyl)benzoate is an important drug intermediate . It is used in the synthesis of phenylephrine, a selective α1-adrenergic receptor agonist .Molecular Structure Analysis

The molecular formula of Methyl 3-(2-bromoacetyl)benzoate is C10H9BrO3 . The InChI code is 1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 .Physical And Chemical Properties Analysis

Methyl 3-(2-bromoacetyl)benzoate is a solid at room temperature . It has a molecular weight of 257.08 g/mol . The compound has a topological polar surface area of 43.4 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis of Isoquinoline-1,3,4 (2H)-triones

Methyl 3-(2-bromoacetyl)benzoate has been used in reactions with primary amines. An unexpected in situ air oxidation that follows a cascade process allowed the access to a series of isoquinoline-1,3,4 (2H)-triones . These are a class of heterocyclic compounds of great interest containing an oxygen-rich heterocyclic scaffold .

Synthesis of Caspase Inhibitor Trione

A modification of the original protocol, utilizing a Staudinger reaction in the presence of trimethylphosphine, was necessary for the synthesis of Caspase inhibitor trione with a free NH group .

Generation of Pyran and Pyridine Derivatives

The compound has been used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives .

Synthesis of Anticancer Agents

Methyl 3-(2-bromoacetyl)benzoate has been used in displacement reactions with thiols for the synthesis of anticancer agents 1,4-disubstituted phthalazines .

Preparation of Gd (III)-complexes

The compound has been used in reactions with secondary amines for the preparation of Gd (III)-complexes .

Synthesis of Highly Functionalized Isoindolinones

The compound has been used in the development of effective one-pot reactions related to the rational design of multifunctional starting materials .

Safety and Hazards

Zukünftige Richtungen

Methyl 3-(2-bromoacetyl)benzoate, as an important drug intermediate, has potential for further exploration in the synthesis of other pharmaceutical compounds . Its use in the synthesis of phenylephrine suggests potential applications in the development of treatments for conditions like nasal congestion .

Eigenschaften

IUPAC Name |

methyl 3-(2-bromoacetyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-3-7(5-8)9(12)6-11/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOUUCORIWWWPLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(=O)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919673 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915402-28-7 | |

| Record name | Methyl 3-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]oxazol-2-ylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2614856.png)

![2-[4-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]piperidin-1-yl]acetamide](/img/structure/B2614857.png)